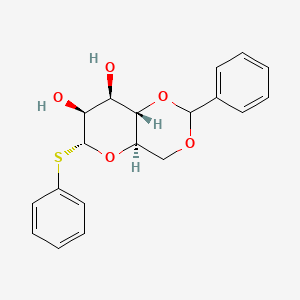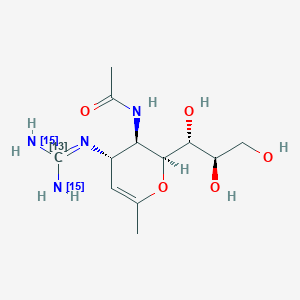
Zanamivir-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zanamivir-13C,15N2 is a labelled analogue of Zanamivir . It is an influenza viral neuraminidase inhibitor and the structural analog of the sialic acid . It is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of Zanamivir-13C,15N2 is C11[13C]H20N2[15N]2O7 . Its molecular weight is 335.29 . The InChI code provides a detailed description of its molecular structure .Chemical Reactions Analysis
Specific chemical reactions involving Zanamivir-13C,15N2 are not provided in the available sources. As a neuraminidase inhibitor, it is known to interact with the neuraminidase protein of the influenza virus .Physical And Chemical Properties Analysis
Zanamivir-13C,15N2 is a solid substance . It has a molecular weight of 335.29 and a molecular formula of C11[13C]H20N2[15N]2O7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.科学的研究の応用
Zanamivir Resistance and Viral Mutation : Zanamivir is effective against influenza A and B viruses. However, certain mutations in the influenza virus can lead to reduced susceptibility to Zanamivir, highlighting the importance of ongoing surveillance for resistance (Hurt et al., 2009).
Dimeric Zanamivir Conjugates : Dimeric zanamivir conjugates have been investigated as potential second-generation therapies for influenza. These compounds show enhanced activity and persistence in lung tissue compared to zanamivir alone (Macdonald et al., 2005).
Efficacy in Preventing Influenza Infection : Intravenous zanamivir has been shown to be effective in preventing influenza A virus infection and reducing symptoms associated with the infection (Calfee et al., 1999).
Therapeutic Activity : Direct administration of zanamivir to the respiratory tract in adults with influenza has been found safe and effective in reducing symptoms if started early in the infection course (Hayden et al., 1997).
Environmental Trace Analysis : Zanamivir's environmental presence and its potential to induce antiviral-resistant viruses in the environment have been studied, emphasizing the importance of monitoring its environmental impact (Lindberg et al., 2015).
DNA and RNA Interaction : Studies have shown that zanamivir interacts with DNA and RNA, affecting the structural stability of these nucleic acids, which is critical for understanding its molecular mechanism of action (Nafisi et al., 2007).
Nanoparticle Formulations : Zanamivir has been studied in combination with nanoparticles to enhance its efficacy against H1N1 influenza virus, highlighting innovative approaches to drug delivery (Lin et al., 2017).
Pharmacokinetics and Safety : Various studies have examined the pharmacokinetics and safety of zanamivir when administered through different routes, providing essential information for its clinical use (Cass et al., 1999).
Drug Interactions : Zanamivir has a low potential for drug interactions, making it a safer option for patients on multiple medications (Daniel et al., 1999).
Safety And Hazards
特性
IUPAC Name |
N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWCOVORZCHMIB-REROTNFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)N=[13C]([15NH2])[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

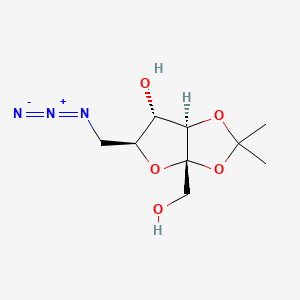
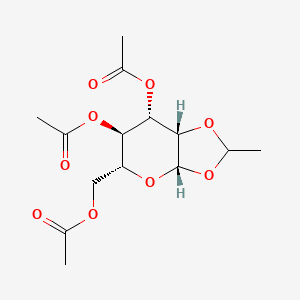
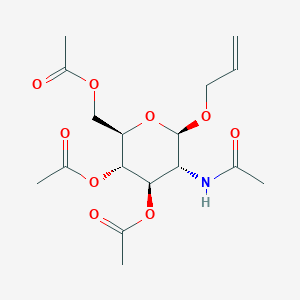
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)


![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)


![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
